Sapunifiram
Overview
Description
Sapunifiram, also known as MN-19, is a synthetic molecule belonging to the family of piperazines. It is a potent cognition-enhancing drug that has gained attention in the field of nootropics. This compound is structurally related to sunifiram (DM-235) and unifiram (DM-232), and it is known for its potential to improve cognitive functions such as memory and learning .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sapunifiram involves several steps, starting with the preparation of the piperazine ring. The key intermediate is 1-benzoyl-4-propanoylpiperazine, which is synthesized through a series of reactions involving the condensation of benzoyl chloride with piperazine, followed by acylation with propanoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including condensation, acylation, and purification steps. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
Types of Reactions
Sapunifiram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Sapunifiram is used as a model compound for studying piperazine derivatives and their chemical properties.
Biology: Research has shown that this compound can enhance cognitive functions in animal models, making it a valuable tool for studying memory and learning processes.
Medicine: this compound is being investigated for its potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases.
Industry: The compound’s cognitive-enhancing properties have led to its use in the development of nootropic supplements
Mechanism of Action
Sapunifiram exerts its effects by interacting with N-methyl-D-aspartate (NMDA) receptors in the brain, specifically at the glycine-binding site. This interaction enhances long-term potentiation (LTP) and synaptic efficacy, which are crucial for learning and memory processes. Additionally, this compound stimulates CaM kinase II and protein kinase C pathways, further contributing to its cognitive-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
Sunifiram (DM-235): Structurally similar to sapunifiram, sunifiram is also a potent cognition-enhancer with similar mechanisms of action.
Unifiram (DM-232): Another piperazine derivative, unifiram shares structural similarities with this compound and sunifiram but differs in its potency and specific effects
Uniqueness of this compound
This compound stands out due to its high potency and specific interaction with NMDA receptors. Its ability to enhance cognitive functions at lower doses compared to other nootropics makes it a unique and valuable compound in the field of cognitive enhancement .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-10(17)15-12-6-8-16(9-7-12)20(18,19)13-4-2-11(14)3-5-13/h2-5,12H,6-9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXONLCLMIKFNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577778-29-1 | |
Record name | MN-19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MN-19 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77J8Y82WU3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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